Cas no 2171173-18-3 ((2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid)

(2S)-2-Amino-3-(4-methylidenecyclohexyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a methylidene-substituted cyclohexyl group attached to the α-carbon of the L-alanine backbone. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and peptide modification. The methylidene group enhances reactivity for further functionalization, while the chiral center ensures stereoselective applications. Its cyclohexyl moiety contributes to increased lipophilicity, potentially improving membrane permeability in bioactive compounds. This compound is particularly useful in the design of constrained peptidomimetics and as a building block for novel pharmacophores. Careful handling is recommended due to the reactive methylidene functionality.
(2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid structure
2171173-18-3 structure
Product Name:(2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid
CAS No:2171173-18-3
MF:C10H17NO2
MW:183.24748301506
CID:6350978
PubChem ID:165737027
Update Time:2025-05-25

(2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid
    • EN300-1300274
    • 2171173-18-3
    • SCHEMBL24520213
    • Inchi: 1S/C10H17NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h8-9H,1-6,11H2,(H,12,13)/t9-/m0/s1
    • InChI Key: PGZBGKCRIZYTQQ-VIFPVBQESA-N
    • SMILES: OC([C@H](CC1CCC(=C)CC1)N)=O

Computed Properties

  • Exact Mass: 183.125928785g/mol
  • Monoisotopic Mass: 183.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 63.3Ų

(2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid Pricemore >>

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(2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid Related Literature

Additional information on (2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid

Comprehensive Overview of (2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid (CAS No. 2171173-18-3)

The compound (2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid, identified by its CAS No. 2171173-18-3, is a specialized amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This molecule features a unique 4-methylidenecyclohexyl moiety attached to a propanoic acid backbone, making it a valuable building block for peptide synthesis and drug development. Researchers are particularly interested in its potential applications in targeting metabolic pathways and modulating protein-protein interactions.

In recent years, the demand for custom amino acids and non-proteinogenic amino acids has surged, driven by advancements in peptide therapeutics and bioconjugation techniques. The structural uniqueness of (2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid allows it to serve as a key intermediate in the synthesis of bioactive peptides and small molecule inhibitors. Its chiral center at the 2-position further enhances its utility in asymmetric synthesis, a hot topic in modern organic chemistry.

One of the most frequently searched questions in the context of amino acid derivatives is their role in drug discovery. This compound’s cyclohexyl ring and methylidene group contribute to its lipophilicity, a property highly sought after in the design of blood-brain barrier (BBB)-penetrating drugs. Additionally, its potential use in neurological disorder research aligns with current trends in addressing conditions like Alzheimer’s and Parkinson’s diseases, where modified amino acids are explored as neuroprotective agents.

From a synthetic perspective, CAS No. 2171173-18-3 is often discussed in forums and research papers focusing on green chemistry and sustainable synthesis. The compound’s compatibility with enzymatic resolution and catalytic hydrogenation methods makes it a candidate for eco-friendly production processes. This aligns with the growing emphasis on environmentally benign chemical manufacturing, a topic frequently queried in academic and industrial circles.

Another area of interest is the compound’s potential in structure-activity relationship (SAR) studies. The methylidenecyclohexyl group offers a versatile scaffold for introducing substitutions, enabling researchers to fine-tune molecular properties such as solubility and binding affinity. Such modifications are critical in optimizing lead compounds for clinical trials, a process often explored in computational chemistry and molecular docking simulations.

In summary, (2S)-2-amino-3-(4-methylidenecyclohexyl)propanoic acid (CAS No. 2171173-18-3) represents a promising tool for interdisciplinary research, bridging gaps between organic synthesis, medicinal chemistry, and biotechnology. Its relevance to contemporary scientific challenges ensures its continued prominence in both academic and industrial settings.

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